LXH254 (also known as Aversa) is a selective inhibitor of B-Raf and C-Raf kinases []. It belongs to a class of kinase inhibitors that target the RAS signaling pathway []. LXH254 has shown promise in preclinical studies as a potential therapeutic agent for cancers driven by mutations in the RAS gene [].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: